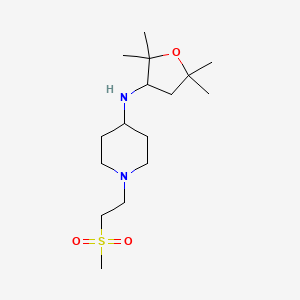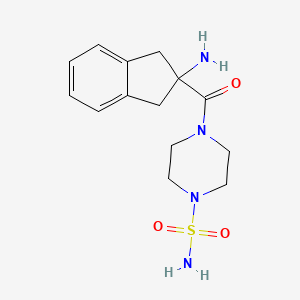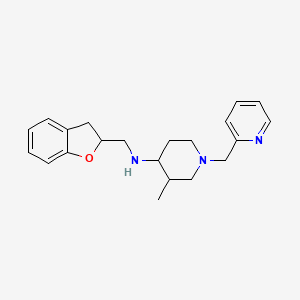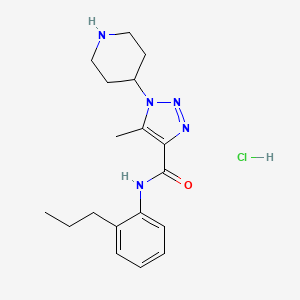
1-(2-methylsulfonylethyl)-N-(2,2,5,5-tetramethyloxolan-3-yl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylsulfonylethyl)-N-(2,2,5,5-tetramethyloxolan-3-yl)piperidin-4-amine is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is commonly referred to as "MT-45" and belongs to the piperidine class of compounds. MT-45 has been found to have a unique mechanism of action and has shown promise in various scientific research applications.
Wirkmechanismus
MT-45 has a unique mechanism of action that involves the activation of the mu-opioid receptor. This receptor is responsible for mediating the analgesic effects of opioids. MT-45 has been found to have a high affinity for this receptor, making it a potent analgesic. MT-45 also has a lower affinity for the delta and kappa opioid receptors, which may contribute to its unique pharmacological properties.
Biochemical and Physiological Effects:
MT-45 has been found to have a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, MT-45 has been found to have antitussive effects. It has also been found to have a low potential for abuse and dependence, making it a potential alternative to traditional opioids.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using MT-45 in lab experiments is its unique mechanism of action. This makes it a potentially valuable tool for studying the mu-opioid receptor and its role in pain modulation. However, one of the limitations of using MT-45 is that it is a relatively new compound, and its long-term effects are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for the use of MT-45 in scientific research. One area of interest is the development of new analgesics based on the structure of MT-45. Another potential future direction is the investigation of the anti-inflammatory properties of MT-45 and its potential use in the treatment of inflammatory conditions. Additionally, research on the long-term effects of MT-45 is needed to fully understand its potential as a therapeutic agent.
Conclusion:
MT-45 is a chemical compound that has shown promise in various scientific research applications. Its unique mechanism of action and pharmacological properties make it a potentially valuable tool for studying pain modulation and developing new analgesics. However, further research is needed to fully understand its long-term effects and potential as a therapeutic agent.
Synthesemethoden
MT-45 can be synthesized through a multi-step process that involves the use of various chemical reagents. The synthesis process involves the reaction of 1-(2-iodoethyl)-4-piperidone with 2,2,5,5-tetramethyloxolane-3-amine to form the intermediate compound. This intermediate is then reacted with methanesulfonyl chloride to form the final product, MT-45.
Wissenschaftliche Forschungsanwendungen
MT-45 has shown potential in various scientific research applications. One of the primary areas of interest is its potential use as an analgesic. Studies have shown that MT-45 has a unique mechanism of action that involves the activation of the mu-opioid receptor. This receptor is responsible for mediating the analgesic effects of opioids. MT-45 has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions.
Eigenschaften
IUPAC Name |
1-(2-methylsulfonylethyl)-N-(2,2,5,5-tetramethyloxolan-3-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O3S/c1-15(2)12-14(16(3,4)21-15)17-13-6-8-18(9-7-13)10-11-22(5,19)20/h13-14,17H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDUJGIKIKZQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)NC2CCN(CC2)CCS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-ethylphenyl)-thiophen-2-ylmethyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7639886.png)


![5-Tert-butyl-3-[(1-phenylpyrazol-4-yl)methylsulfinylmethyl]-1,2,4-oxadiazole](/img/structure/B7639900.png)


![4-chloro-3-methyl-N-[3-(sulfamoylmethyl)phenyl]benzamide](/img/structure/B7639923.png)
![N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-pyrrolidin-1-ylpyrimidin-2-amine](/img/structure/B7639931.png)
![(2R)-N-[(3,4-difluorophenyl)methyl]-N-methylpiperidine-2-carboxamide;hydrochloride](/img/structure/B7639939.png)
![4-[4-(2-Fluorophenyl)butan-2-ylamino]piperidine-1-carboxamide](/img/structure/B7639961.png)

![N-[3-(2-phenoxyethoxymethyl)phenyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B7639969.png)
![1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one](/img/structure/B7639976.png)
![Methyl 4-[(2-cyclobutylpyrrolidine-1-carbonyl)amino]-1-methylpyrrole-2-carboxylate](/img/structure/B7639981.png)